

# Celosin H in Focus: A Comparative Analysis of Hepatoprotective Agents from Celosia argentea

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#### For Immediate Release

A comprehensive review of hepatoprotective compounds derived from Celosia argentea reveals a family of potent agents, with the triterpenoid saponin **Celosin H** being a subject of interest despite the limited availability of direct quantitative data. This guide offers a comparative analysis of **Celosin H** and other bioactive constituents from Celosia argentea, supported by available experimental data, to assist researchers, scientists, and drug development professionals in this field. While specific metrics for **Celosin H** are not extensively documented in publicly available literature, studies on related compounds and extracts from the plant provide valuable insights into its potential efficacy.[1]

## **Executive Summary of Hepatoprotective Performance**

Extracts and isolated compounds from Celosia argentea have demonstrated significant hepatoprotective effects in various preclinical models of liver injury, primarily those induced by carbon tetrachloride (CCl4) and paracetamol. The protective mechanisms are largely attributed to the mitigation of oxidative stress and inflammation.[2] Key bioactive agents include saponins such as Celosin C, D, E, F, G, and cristatain, as well as the acidic polysaccharide, Celosian.

### **Quantitative Data Comparison**







The following tables summarize the available quantitative data on the hepatoprotective effects of various agents from Celosia species. It is important to note that Celosin C and D were isolated from the closely related Celosia cristata.

Table 1: In Vivo Hepatoprotective Activity of Celosia Saponins and Extracts



| Compound/<br>Extract                 | Toxin/Model                                                   | Animal<br>Model | Dose                          | Key Findings on Liver Enzyme Reduction                                                                                          | Reference |
|--------------------------------------|---------------------------------------------------------------|-----------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Celosin C &<br>D                     | Carbon<br>Tetrachloride<br>(CCl <sub>4</sub> )                | Mice            | 1.0, 2.0, 4.0<br>mg/kg (oral) | Significantly reduces serum levels of Alanine Aminotransfe rase (ALT) and Aspartate Aminotransfe rase (AST) (p<0.01).[2] [3][4] | [2][3][4] |
| Cristatain                           | Carbon Tetrachloride (CCl4) and N,N- dimethylform amide (DMF) | Mice            | Not specified                 | Shows significant protective effects by decreasing serum levels of ALT, AST, and Alkaline Phosphatase (ALP).[2][5]              | [2][5]    |
| Aqueous<br>Extract of C.<br>argentea | Rifampicin                                                    | Rats            | 200 & 400<br>mg/kg (oral)     | Reduction in<br>ALT by<br>42.88% &<br>43.68% and<br>AST by<br>21.50% &<br>34.98%.[3][6]                                         | [3][6]    |
| Aqueous Leaf<br>Extract of C.        | Acetaminoph<br>en                                             | Rats            | 200 & 400<br>mg/kg (oral)     | Significant decrease in                                                                                                         | [7][8]    |



| argentea |                                   |     |               | elevated liver                                                                    |     |
|----------|-----------------------------------|-----|---------------|-----------------------------------------------------------------------------------|-----|
|          |                                   |     |               | function                                                                          |     |
|          |                                   |     |               | enzymes                                                                           |     |
|          |                                   |     |               | (ALT, AST,                                                                        |     |
|          |                                   |     |               | ALP).[7][8]                                                                       |     |
| Celosian | Carbon<br>Tetrachloride<br>(CCl4) | Rat | Not specified | Inhibited the elevation of serum enzymes (GPT, GOT, LDH) and bilirubin levels.[9] | [9] |

Table 2: Effects on Antioxidant and Inflammatory Markers



| Compound/Extract                           | Toxin/Model                    | Key Findings on<br>Antioxidant/Anti-<br>inflammatory<br>Markers                                                                                                                   | Reference |
|--------------------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 70% Ethanolic Extract of C. argentea seeds | Carbon Tetrachloride<br>(CCl4) | Caused a significant reduction in lipid peroxidation (TBARS) and an elevation in antioxidant defence parameters.                                                                  |           |
| Celosia trigyna<br>Aqueous Leaf Extract    | Paracetamol                    | Significantly increased Superoxide Dismutase (SOD) and Glutathione (GSH) levels while reducing Malondialdehyde (MDA) levels. Regulated inflammatory cytokines TNF-α and IL-6.[10] | [10]      |
| Celosian                                   | In Vitro                       | Showed a concentration-dependent inhibitory effect on lipid peroxide (LPO) generation.[9]                                                                                         | [9]       |
| Celosin E, F, G, and<br>Cristatain         | In Vitro                       | Tested for anti-<br>inflammatory<br>activities.[11][12]                                                                                                                           | [11][12]  |

### **Experimental Protocols**

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for inducing and evaluating hepatotoxicity in rodent



models.

## Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Hepatotoxicity Model

This is a widely utilized model for screening hepatoprotective agents.

- Animal Model: Male ICR mice or Sprague Dawley rats are commonly used.[2]
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
- Dosing Regimen:
  - The test compounds (e.g., Celosin C, D, or Cristatain) and a positive control (e.g.,
     Silymarin) are typically administered orally for a period of consecutive days (e.g., 7 days).
  - On the final day of treatment, a single intraperitoneal (i.p.) injection of CCl<sub>4</sub> (commonly diluted in olive oil, e.g., 0.5 ml/kg) is administered to induce acute liver injury.[13]
- Assessment: 24 hours after CCl<sub>4</sub> administration, blood is collected to measure serum levels
  of liver biomarkers such as ALT, AST, and ALP. The livers are then excised for
  histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD,
  GSH).[3]

## Paracetamol (Acetaminophen)-Induced Hepatotoxicity Model

This model mimics drug-induced liver injury.

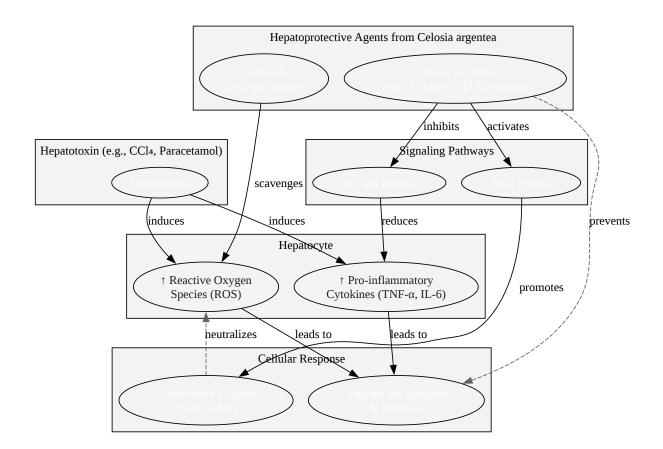
- Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.
- Induction of Hepatotoxicity: A single high dose of paracetamol (e.g., 500 mg/kg) is administered orally or via intraperitoneal injection.[10]
- Treatment: The test compound is administered prior to the paracetamol challenge.



 Assessment: Blood and liver tissues are collected at a specified time point after paracetamol administration (e.g., 24 or 48 hours) for biochemical and histopathological analysis, similar to the CCl<sub>4</sub> model.[7]

#### **Mechanistic Insights and Signaling Pathways**

The hepatoprotective effects of compounds from Celosia argentea are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.





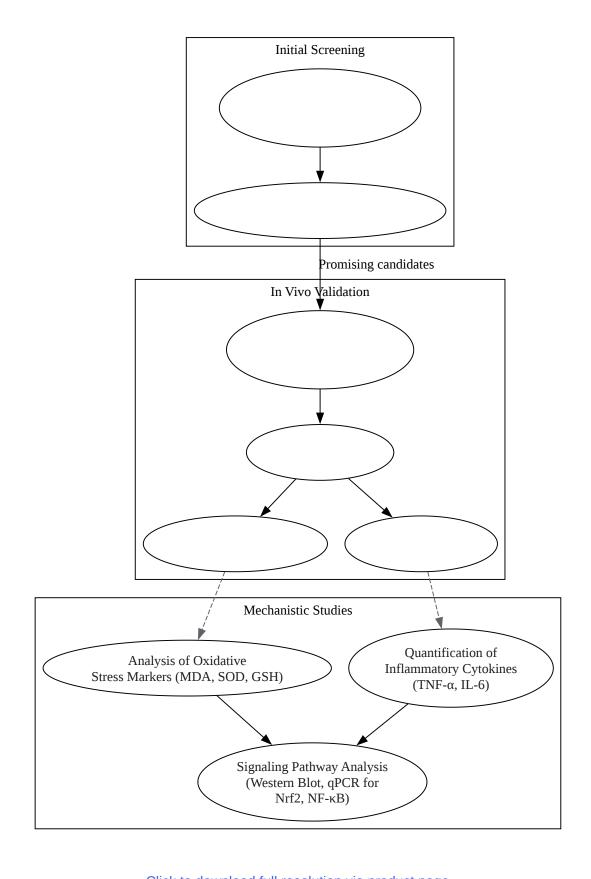
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#### **Experimental and Logical Workflow**

The evaluation of hepatoprotective agents from Celosia argentea follows a structured workflow from initial screening to in-depth mechanistic studies.



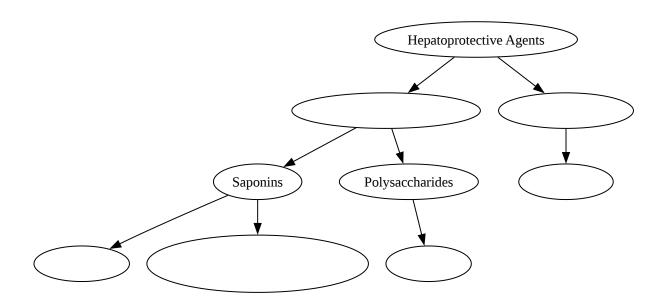


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#### **Comparative Relationships**

The hepatoprotective agents from Celosia argentea can be categorized based on their chemical nature and compared to the standard hepatoprotective agent, Silymarin.



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